1,2,3-Trimethylpyrazol-1-ium
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Overview
Description
1,2,3-Trimethylpyrazol-1-ium is a nitrogen-containing heterocyclic compound It is a derivative of pyrazole, characterized by the presence of three methyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trimethylpyrazol-1-ium can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-dimethylpyrazole with methyl iodide in the presence of a base such as potassium carbonate can yield this compound iodide . The reaction typically requires refluxing in an organic solvent like acetonitrile for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethylpyrazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of different substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1,2,3-Trimethylpyrazol-1-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,2,3-trimethylpyrazol-1-ium involves its interaction with specific molecular targets. The compound can form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with enzymes, proteins, and receptors . These interactions can modulate the activity of the targets, leading to various biological effects. For example, in anticancer research, this compound may inhibit key enzymes involved in cell proliferation.
Comparison with Similar Compounds
1,2,3-Trimethylpyrazol-1-ium can be compared with other similar compounds, such as:
1,2,3-Triazoles: Both are nitrogen-containing heterocycles, but 1,2,3-triazoles have three nitrogen atoms in the ring, whereas this compound has two.
Imidazoles: Another class of nitrogen-containing heterocycles with different ring structures and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other heterocycles.
Properties
Molecular Formula |
C6H11N2+ |
---|---|
Molecular Weight |
111.17 g/mol |
IUPAC Name |
1,2,3-trimethylpyrazol-1-ium |
InChI |
InChI=1S/C6H11N2/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H3/q+1 |
InChI Key |
DTUDMIINCAAINX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=[N+](N1C)C |
Origin of Product |
United States |
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